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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)picolinic acid

CAS No.: 1258612-04-2

Cat. No.: B577525

Get Quote

Executive Summary & Chemical Identity
4-(4-Chlorophenyl)picolinic acid is a specialized biaryl pyridine derivative serving as a critical

scaffold in the development of synthetic auxin herbicides (arylpicolinates) and metallo-

pharmaceuticals.[1] Characterized by a picolinic acid core substituted at the 4-position with a

para-chlorophenyl ring, this molecule acts as a steric and electronic probe in Structure-Activity

Relationship (SAR) studies targeting the auxin signaling F-box protein 5 (AFB5) receptor.[1]

This guide details the structural parameters, validated synthetic protocols, and physiochemical

properties of this compound, designed for researchers in agrochemical discovery and medicinal

chemistry.
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Property Data Note

IUPAC Name
4-(4-chlorophenyl)pyridine-2-

carboxylic acid

CAS Number 1258612-04-2
Distinct from 4-chloropicolinic

acid (CAS 5470-22-4)

Molecular Formula C₁₂H₈ClNO₂

Molecular Weight 233.65 g/mol

Physical State Off-white to tan solid

Solubility DMSO, Methanol, dilute Alkali
Poor solubility in water (acid

form)

pKa (Calc)
~3.8 (Carboxylic acid), ~2.5

(Pyridine N)

Zwitterionic character in

neutral pH

SMILES
OC(=O)c1cc(ccn1)c2ccc(Cl)cc

2

Synthetic Architecture: The Suzuki-Miyaura Protocol
Direct arylation of picolinic acid often results in low yields due to the interference of the free

carboxylic acid with palladium catalysts and difficulties in purification.[1] The Ester-Intermediate

Route is the industry-standard method for high-purity synthesis.[1]

Retrosynthetic Logic
The synthesis relies on a Suzuki-Miyaura Cross-Coupling between a 4-halopicolinate ester and

a 4-chlorophenylboronic acid.[1]

Why Ester? Methyl ester protection prevents catalyst poisoning by the carboxylate and

facilitates organic extraction.

Why 4-Chloropicolinate? The 4-position is activated for oxidative addition, especially when

using electron-deficient phosphine ligands.[1]
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Detailed Experimental Protocol
Reagents:

Methyl 4-chloropicolinate (1.0 equiv)[1]

4-Chlorophenylboronic acid (1.2 equiv)[1]

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)[1]

Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology:

Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and equip it with a reflux

condenser and argon inlet.[1]

Solvent Degassing: Sparge the 1,4-Dioxane/Water mixture with argon for 20 minutes. Critical

Step: Oxygen causes homocoupling of the boronic acid and deactivates the Pd(0) species.

Reactant Loading: Charge the flask with Methyl 4-chloropicolinate, 4-Chlorophenylboronic

acid, and Base. Add the degassed solvent.

Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of argon.

Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-

MS.[1]

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc and

wash with brine. Dry over Na₂SO₄ and concentrate.

Hydrolysis (The Deprotection): Dissolve the crude ester in THF/Water (1:1). Add LiOH (2.0

equiv). Stir at RT for 2 hours.

Isolation: Acidify carefully with 1M HCl to pH 3–4. The product, 4-(4-Chlorophenyl)picolinic
acid, will precipitate. Filter and wash with cold water.
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Reaction Pathway Visualization
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Figure 1: Two-step synthetic workflow utilizing Suzuki coupling followed by ester hydrolysis.

Structural Characterization & Spectroscopy
Validation of the structure requires confirming the biaryl linkage and the integrity of the

carboxylic acid.

Nuclear Magnetic Resonance (NMR) Profile
¹H NMR (400 MHz, DMSO-d₆):

δ 13.5 (br s, 1H): Carboxylic acid proton (disappears with D₂O shake).

δ 8.75 (d, J=5.2 Hz, 1H): Pyridine H6 (deshielded by ring nitrogen).

δ 8.30 (s, 1H): Pyridine H3 (isolated between N and Phenyl ring).

δ 7.95 (d, J=8.5 Hz, 2H): Phenyl AA' protons (ortho to pyridine).

δ 7.85 (dd, 1H): Pyridine H5.

δ 7.60 (d, J=8.5 Hz, 2H): Phenyl BB' protons (ortho to chlorine).

3D Conformational Analysis
The molecule is not planar in its lowest energy state.

Torsion Angle: Steric repulsion between the protons at the Pyridine-3 position and the

Phenyl-2' position forces a twist angle of approximately 25°–35° between the two aromatic
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rings.[1]

Implication: This non-planarity is crucial for binding to the AFB5 receptor pocket, as

completely planar analogs often show reduced affinity due to steric clashes within the active

site.

Functional Applications & Mode of Action
This molecule belongs to the Arylpicolinate class of synthetic auxins. While less commercially

prominent than 6-aryl analogs (e.g., Halauxifen), the 4-aryl scaffold is a vital tool for

understanding auxin receptor selectivity.

Biological Mechanism (Auxin Mimicry)
The compound acts as a molecular glue, facilitating the interaction between the Transport

Inhibitor Response 1 (TIR1) or AFB5 ubiquitin ligase complexes and the Aux/IAA transcriptional

repressors.

Binding: The picolinic acid moiety (specifically the pyridine nitrogen and carboxylate)

coordinates with the receptor's active site, mimicking the indole-3-acetic acid (IAA)

headgroup.

Selectivity: The 4-chlorophenyl tail extends into the hydrophobic niche of the receptor.[1] The

chlorine atom provides specific halogen-bonding interactions that stabilize the complex.[1]

Degradation: Recruitment of Aux/IAA proteins leads to their ubiquitination and proteasomal

degradation, derepressing auxin-response genes and causing uncontrolled growth

(herbicidal effect).

Signaling Pathway Diagram
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Figure 2: Mechanism of Action.[1] The ligand promotes the degradation of transcriptional

repressors via the SCF-TIR1/AFB5 complex.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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